REACTION_CXSMILES
|
[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[C:6]([O:10][CH2:11][C@H:12]([CH3:34])[O:13][C:14]1[CH:15]=[C:16]([CH:20]=[C:21]([O:23][C:24]2[CH:29]=[CH:28][C:27]([S:30]([CH3:33])(=[O:32])=[O:31])=[CH:26][CH:25]=2)[CH:22]=1)[C:17]([OH:19])=[O:18])([CH3:9])([CH3:8])[CH3:7]>CC(OC)(C)C>[C:1]([NH2:5])([CH3:4])([CH3:3])[CH3:2].[C:6]([O:10][CH2:11][C@H:12]([CH3:34])[O:13][C:14]1[CH:15]=[C:16]([CH:20]=[C:21]([O:23][C:24]2[CH:29]=[CH:28][C:27]([S:30]([CH3:33])(=[O:32])=[O:31])=[CH:26][CH:25]=2)[CH:22]=1)[C:17]([O:19][NH2+:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:18])([CH3:9])([CH3:8])[CH3:7]
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Name
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|
Quantity
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0.31 L
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Type
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reactant
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Smiles
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C(C)(C)(C)N
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Name
|
3-[(1S)-2-tert-butoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoic acid
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Quantity
|
1.13 kg
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Type
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reactant
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Smiles
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C(C)(C)(C)OC[C@@H](OC=1C=C(C(=O)O)C=C(C1)OC1=CC=C(C=C1)S(=O)(=O)C)C
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Name
|
|
Quantity
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2.54 L
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Type
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solvent
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Smiles
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CC(C)(C)OC
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Name
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|
Quantity
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2.27 L
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Type
|
solvent
|
Smiles
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CC(C)(C)OC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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charged into a second reaction vessel
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Type
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TEMPERATURE
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Details
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The temperature was maintained between 20-30° C. during the addition
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Type
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WASH
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Details
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the residual tert-butylamine was washed in with MTBE (0.57 L)
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated to 38-40° C. for 3 hours under a nitrogen atmosphere
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to 18-25° C. over 1-2 hours
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Duration
|
1.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
held until crystallisation
|
Type
|
CUSTOM
|
Details
|
The product was isolated by filtration
|
Type
|
WASH
|
Details
|
washed twice with MTBE (2.28 L)
|
Type
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CUSTOM
|
Details
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dried in a vacuum oven at 38-40° C
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC[C@@H](OC=1C=C(C(=O)O[NH2+]C(C)(C)C)C=C(C1)OC1=CC=C(C=C1)S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 kg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 181.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |